3,6,9,12-Tetraoxapentadecane-1,14-diol
Overview
Description
3,6,9,12-Tetraoxapentadecane-1,14-diol, also known as TPOD, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TPOD is a polyether compound that contains four oxygen atoms and has a molecular formula of C11H22O6.
Scientific Research Applications
Crown Ether Derivatives : Son et al. (1984) explored the synthesis of hydroxymethyl-27-crown-9 and hydroxymethyl-30-crown-10, derived from 3,6,9,12-Tetraoxapentadecane-1,14-diol. These compounds showed potential for alkali metal cation complexation, indicating their use in the field of crown ethers and their derivatives (Son et al., 1984).
Synthetic Pathways : Wu, Zong, and Ji (2016) developed a synthesis pathway for 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, starting from tetraethylene glycol. This study provides a new route for synthesizing this compound, highlighting its chemical versatility (Wu et al., 2016).
Ionophoric Properties : Raban, Greenblatt, and Kandil (1983) investigated the ionophoric properties of certain compounds including 3,6,9,12-tetraoxacyclohexadecane-1,14-dithiol, a derivative of the subject compound. They found that these compounds exhibit enhanced ionophoric properties when oxidized by Fe3+ (Raban et al., 1983).
Crystal Structure Analysis : Betz and Klüfers (2007) conducted a study on an asymmetric orthocarbonic acid ester, which is closely related to the structure of this compound. This research provides insights into the crystal structure and bonding characteristics of such compounds (Betz & Klüfers, 2007).
Complex Formation and Reactivity : The study by Cho et al. (2009) on the geometric and electronic structure and reactivity of nickel(III)-peroxo complexes with macrocyclic ligands, including this compound derivatives, sheds light on the importance of supporting ligands in determining the properties of metal-O2 intermediates (Cho et al., 2009).
CO2 Capture : Bui et al. (2018) reported the application of pentaethylenehexamine, closely related to this compound, in CO2 absorption. This study highlights the potential use of such compounds in environmental applications, specifically for CO2 capture (Bui et al., 2018).
properties
IUPAC Name |
1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O6/c1-11(13)10-17-9-8-16-7-6-15-5-4-14-3-2-12/h11-13H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPCQZFDZVPXTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCOCCOCCOCCO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506657 | |
Record name | 3,6,9,12-Tetraoxapentadecane-1,14-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75506-76-2 | |
Record name | 3,6,9,12-Tetraoxapentadecane-1,14-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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